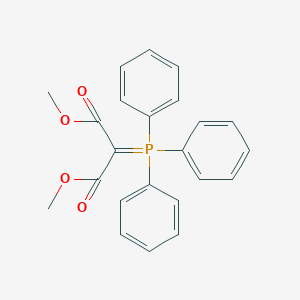
Malonic acid, (triphenylphosphoranylidene)-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Malonic acid, (triphenylphosphoranylidene)-, dimethyl ester, also known as dimethyl malonate, is a colorless liquid that is commonly used in organic synthesis. It is an ester of malonic acid and is widely used in the pharmaceutical industry for the synthesis of various drugs. The compound is also used in the production of agrochemicals, dyes, and flavors.
Mecanismo De Acción
The mechanism of action of malonic acid, (triphenylphosphoranylidene)-, Malonic acid, (triphenylphosphoranylidene)-, dimethyl ester ester is based on its ability to act as a nucleophile. The compound is highly reactive and can readily form covalent bonds with other molecules. This property makes it an excellent reagent for organic synthesis. The compound can also act as a leaving group in various reactions, making it useful in the synthesis of complex organic compounds.
Efectos Bioquímicos Y Fisiológicos
Malonic acid, (triphenylphosphoranylidene)-, Malonic acid, (triphenylphosphoranylidene)-, dimethyl ester ester has no known biochemical or physiological effects. The compound is not used as a drug and is not known to have any therapeutic properties. It is primarily used in organic synthesis and has no known toxic effects on humans or animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using malonic acid, (triphenylphosphoranylidene)-, Malonic acid, (triphenylphosphoranylidene)-, dimethyl ester ester in lab experiments are its high reactivity and versatility. The compound can be used in a wide range of reactions, making it an essential reagent in organic synthesis. The compound is also relatively inexpensive and is readily available from chemical suppliers.
The limitations of using malonic acid, (triphenylphosphoranylidene)-, Malonic acid, (triphenylphosphoranylidene)-, dimethyl ester ester in lab experiments are its potential toxicity and flammability. The compound is highly reactive and can pose a significant hazard if not handled properly. It is essential to follow proper safety procedures when working with this compound.
Direcciones Futuras
There are several future directions for research on malonic acid, (triphenylphosphoranylidene)-, Malonic acid, (triphenylphosphoranylidene)-, dimethyl ester ester. One potential area of research is the development of new synthetic routes for the compound. Researchers could explore new catalysts or reaction conditions to improve the yield and purity of the product.
Another area of research is the development of new applications for the compound. Researchers could investigate the use of malonic acid, (triphenylphosphoranylidene)-, Malonic acid, (triphenylphosphoranylidene)-, dimethyl ester ester in the production of new drugs or agrochemicals. The compound could also be used in the production of new flavors or fragrances.
Conclusion
Malonic acid, (triphenylphosphoranylidene)-, Malonic acid, (triphenylphosphoranylidene)-, dimethyl ester ester is a versatile compound that is widely used in organic synthesis. It is an essential reagent in the production of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. The compound has no known biochemical or physiological effects and is primarily used in lab experiments. While the compound has potential hazards, it is an important tool for researchers in the field of organic synthesis. There are several future directions for research on malonic acid, (triphenylphosphoranylidene)-, Malonic acid, (triphenylphosphoranylidene)-, dimethyl ester ester, including the development of new synthetic routes and the investigation of new applications for the compound.
Métodos De Síntesis
The synthesis of malonic acid, (triphenylphosphoranylidene)-, Malonic acid, (triphenylphosphoranylidene)-, dimethyl ester ester is carried out by the esterification of malonic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by distillation. The yield of the reaction is typically high, and the product is of high purity.
Aplicaciones Científicas De Investigación
Malonic acid, (triphenylphosphoranylidene)-, Malonic acid, (triphenylphosphoranylidene)-, dimethyl ester ester is widely used in scientific research, particularly in the field of organic synthesis. It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. The compound is also used in the production of flavors and fragrances. Due to its versatile nature, malonic acid, (triphenylphosphoranylidene)-, Malonic acid, (triphenylphosphoranylidene)-, dimethyl ester ester is an essential compound in modern organic synthesis.
Propiedades
Número CAS |
19491-23-7 |
|---|---|
Nombre del producto |
Malonic acid, (triphenylphosphoranylidene)-, dimethyl ester |
Fórmula molecular |
C23H21O4P |
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
dimethyl 2-(triphenyl-λ5-phosphanylidene)propanedioate |
InChI |
InChI=1S/C23H21O4P/c1-26-22(24)21(23(25)27-2)28(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,1-2H3 |
Clave InChI |
BXNHZDBICLFYJE-UHFFFAOYSA-N |
SMILES |
COC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC |
SMILES canónico |
COC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



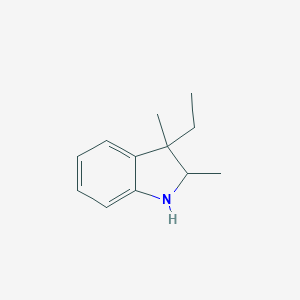
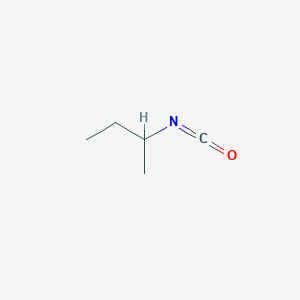
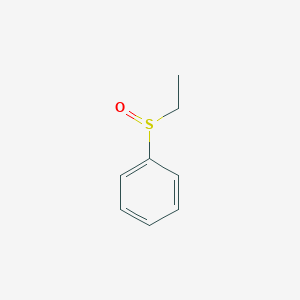
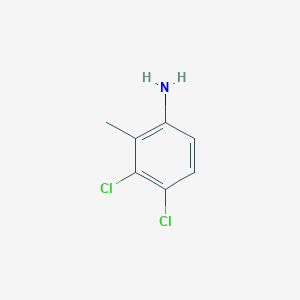
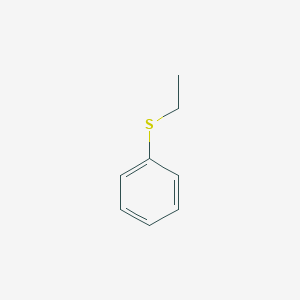
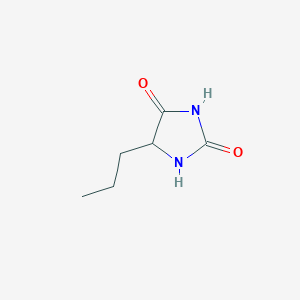
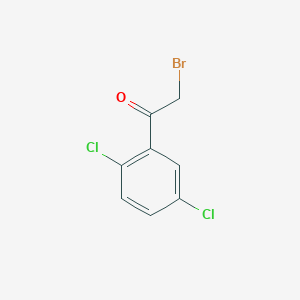
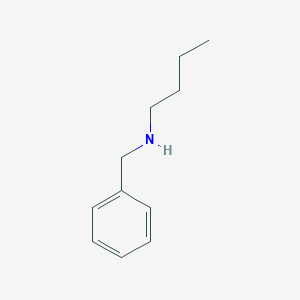
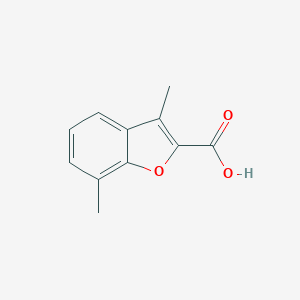
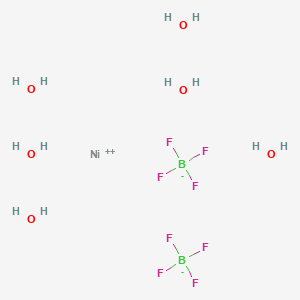
![methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B105516.png)
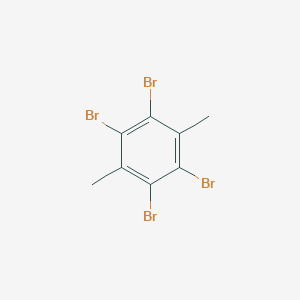
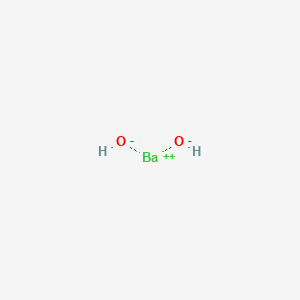
![Thieno[2,3-d]isothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide](/img/structure/B105524.png)